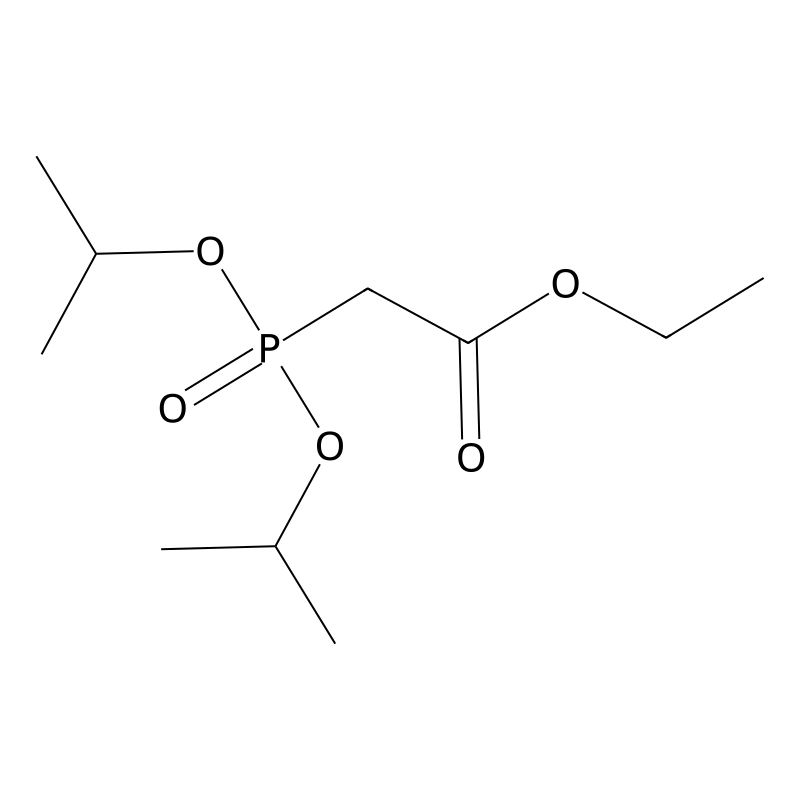

Diisopropyl (ethoxycarbonylmethyl)phosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Preparation of Spiroimine Ring Fragment of Spirolides

Application Summary: This compound is used in the preparation of spiroimine ring fragment of spirolides via stereoselective intermolecular Diels-Alder and aza-Wittig cyclization.

Methods of Application: The 3-O-substituted (S)-2,3-dihydroxypropyl derivatives are treated with diisopropyl tosyloxymethanephosphonate and finally deprotected.

Results: The result is a spiroimine ring fragment of spirolides.

Preparation of Nine-Membered Diallylic Sulfonamides

Application Summary: This compound is used in the preparation of nine-membered diallylic sulfonamides as chiral building blocks.

Results: The result is a nine-membered diallylic sulfonamide.

Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry

Scientific Field: Medicinal Chemistry

Application Summary: Compounds with a phosphonate group, such as Diisopropyl (ethoxycarbonylmethyl)phosphonate, serve as suitable non-hydrolyzable phosphate mimics in various biomedical applications.

Methods of Application: The compound is transformed into an appropriate prodrug by derivatizing their charged functionalities.

Diisopropyl (ethoxycarbonylmethyl)phosphonate is a chemical compound with the molecular formula . It appears as a colorless to pale yellow liquid and is primarily utilized in organic synthesis. This compound features a phosphonate functional group, which is characterized by the presence of phosphorus bonded to oxygen atoms, making it significant in various

- Diels-Alder Reactions: It serves as a reactant for the preparation of spiroimine ring fragments through stereoselective intermolecular Diels-Alder reactions.

- Aza-Wittig Reactions: This compound can also be involved in aza-Wittig reactions, which are useful for synthesizing nitrogen-containing compounds .

These reactions highlight its versatility as an intermediate in organic synthesis.

The synthesis of diisopropyl (ethoxycarbonylmethyl)phosphonate can be achieved through several methods:

- Reflux Method: This involves refluxing diisopropyl phosphite with ethoxycarbonylmethyl halides under controlled conditions.

- Direct Esterification: The compound can also be synthesized via direct esterification methods involving appropriate alcohols and phosphonic acids .

These methods allow for the efficient production of diisopropyl (ethoxycarbonylmethyl)phosphonate in laboratory settings.

Diisopropyl (ethoxycarbonylmethyl)phosphonate finds applications primarily in organic synthesis. It is used as a:

- Building Block: For synthesizing complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

- Intermediate: In the preparation of various biologically active compounds and materials .

The compound's unique structure allows it to function effectively in these roles.

Diisopropyl (ethoxycarbonylmethyl)phosphonate shares similarities with other phosphonates but possesses unique characteristics that differentiate it. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Diisopropyl methylphosphonate | By-product in sarin production | |

| Diethyl phosphonoacetate | Used as a reagent in organic synthesis | |

| Ethyl (2-methylpropyl)phosphonate | Known for herbicidal properties |

Uniqueness: Diisopropyl (ethoxycarbonylmethyl)phosphonate's ethoxycarbonylmethyl group provides distinct reactivity compared to other phosphonates, making it particularly useful for specific synthetic pathways not easily accessible with other compounds.

Structural Characteristics

Diisopropyl (ethoxycarbonylmethyl)phosphonate belongs to the organophosphorus compound family, featuring a central phosphorus atom bonded to two isopropoxy groups, an ethoxycarbonylmethyl group, and an oxygen atom. The molecular formula is C₁₀H₂₁O₅P, with a molecular weight of 252.24 g/mol. Key structural attributes include:

| Property | Value |

|---|---|

| Boiling Point | 142–143°C (11 mmHg) |

| Density | 1.06 g/mL at 25°C |

| Refractive Index | 1.427 (20°C) |

| SMILES | CCOC(=O)CP(=O)(OC(C)C)OC(C)C |

| InChI Key | YZEWJYIDAAGEHA-UHFFFAOYSA-N |

Systematic Nomenclature

The IUPAC name is ethyl (diisopropyl phosphono)acetate, reflecting its ester and phosphonate functionalities. Common synonyms include:

- Ethyl 2-(diisopropoxyphosphoryl)acetate

- Diisopropyl (carboethoxymethyl)phosphonate

- Acetic acid, [bis(1-methylethoxy)phosphinyl]-, ethyl ester

The compound’s phosphonate group (-PO(OR)₂) and ethoxycarbonyl (-COOEt) moiety synergistically stabilize its conjugate base, enhancing nucleophilicity in HWE reactions .

Molecular Geometry and Stereoelectronic Properties

Diisopropyl (ethoxycarbonylmethyl)phosphonate exhibits a complex three-dimensional molecular architecture characterized by a central phosphorus atom adopting a distorted tetrahedral geometry [1] [2]. The phosphorus center is bonded to four distinct substituents: a phosphoryl oxygen (P=O), two isopropoxy groups (-OCH(CH₃)₂), and an ethoxycarbonylmethyl group (-CH₂CO₂Et), resulting in sp³ hybridization around the phosphorus atom [3].

The tetrahedral geometry around phosphorus deviates from the ideal 109.5° bond angles due to the presence of different substituent sizes and electronic effects [5]. The O-P-O bond angles involving the alkoxy substituents are compressed to approximately 103-113°, while the P=O-P-O angles are expanded to 115-120° due to the double bond character of the phosphoryl group [2] [5]. The C-P-O bond angles fall within the intermediate range of 105-110°, reflecting the stereoelectronic influence of the ethoxycarbonylmethyl substituent [3].

| Structural Feature | Value/Range | Notes |

|---|---|---|

| Central Phosphorus Geometry | Distorted Tetrahedral | sp³ hybridization around phosphorus |

| O-P-O Bond Angles | 103-113° | Compressed from ideal 109.5° |

| C-P-O Bond Angles | 105-110° | Influenced by P=O double bond |

| P=O-P-O Bond Angles | 115-120° | Expanded due to P=O bond |

| Tetrahedral Distortion | Moderate (±5-10° from ideal) | Due to different substituent sizes |

| Dihedral Angles (COPO) | ±60-180° (gauche/anti) | Conformational flexibility |

| Coordination Number of P | 4 | Four substituents around P |

The bond lengths within the molecule reflect the characteristic features of organophosphorus chemistry [6] [7]. The P=O double bond exhibits a length of approximately 1.48-1.52 Å, consistent with typical phosphoryl bonds in phosphonate esters [6]. The P-O single bonds to the isopropoxy groups are elongated to 1.56-1.62 Å due to the electron-donating nature of the alkyl substituents [8]. The P-C bond connecting the phosphorus to the ethoxycarbonylmethyl group displays a length of 1.80-1.85 Å, typical for phosphorus-carbon single bonds in organophosphorus compounds [7] [9].

| Bond Type | Bond Length (Å) | Reference Range |

|---|---|---|

| P=O (phosphoryl) | 1.48-1.52 | Typical P=O double bond |

| P-O (alkoxy) | 1.56-1.62 | P-O single bond in phosphonates |

| P-C (phosphorus-carbon) | 1.80-1.85 | P-C single bond |

| C-O (ester) | 1.43-1.46 | C=O ester bond |

| O-C (alkyl) | 1.41-1.44 | C-O single bond |

| C-C (ethyl) | 1.52-1.54 | C-C alkyl chain |

| C-H (alkyl) | 1.09-1.11 | C-H alkyl |

The stereoelectronic properties of the molecule are dominated by the presence of the phosphoryl group, which acts as a strong electron-withdrawing center [10]. The P=O bond exhibits significant ionic character due to the electronegativity difference between phosphorus and oxygen, resulting in a partial positive charge on phosphorus and partial negative charge on the phosphoryl oxygen [5]. This electronic distribution influences the conformational preferences of the flexible alkoxy substituents, with the COPO dihedral angles preferentially adopting gauche (±60°) or anti (180°) conformations to minimize steric and electronic repulsions [11].

The molecular flexibility is particularly pronounced in the isopropoxy groups, which can undergo rapid rotation around the P-O bonds at ambient temperature [12]. This conformational freedom contributes to the compound's liquid state at room temperature and influences its spectroscopic properties through conformational averaging effects [12] [13].

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for diisopropyl (ethoxycarbonylmethyl)phosphonate through the analysis of ³¹P, ¹H, and ¹³C nuclei [14] [15]. The ³¹P NMR spectrum exhibits a characteristic singlet in the 20-25 ppm region, consistent with tetracoordinate phosphorus in phosphonate esters [16] [14]. This chemical shift reflects the deshielding effect of the phosphoryl oxygen and the influence of the three oxygen-containing substituents attached to phosphorus [15].

The ¹H NMR spectrum displays distinctive patterns corresponding to the various proton environments within the molecule [17]. The isopropoxy methine protons (OCH) appear as a septet in the 4.6-5.0 ppm region due to coupling with six equivalent methyl protons, exhibiting a coupling constant of approximately 6.0-6.5 Hz [17]. The isopropyl methyl groups resonate as doublets in the 1.2-1.4 ppm range with the same coupling constant, reflecting their chemical equivalence within each isopropoxy unit [17].

| Nucleus | Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) |

|---|---|---|---|

| ³¹P | 20-25 | Singlet | - |

| ¹H (OCH) | 4.6-5.0 | Septet | 6.0-6.5 |

| ¹H (CH₃) | 1.2-1.4 | Doublet | 6.0-6.5 |

| ¹H (CH₂) | 2.5-3.0 | Doublet | 20-25 (²J_PC) |

| ¹H (OCH₂) | 4.1-4.3 | Quartet | 7.0-7.5 |

| ¹³C (CH₃) | 21-23 | Doublet | 4-6 (³J_PC) |

| ¹³C (CH) | 69-72 | Doublet | 6-8 (²J_PC) |

| ¹³C (CH₂) | 33-35 | Doublet | 145-150 (¹J_PC) |

| ¹³C (C=O) | 165-170 | Singlet | - |

The ethoxycarbonylmethyl substituent provides additional characteristic signals in the ¹H NMR spectrum [17]. The methylene protons adjacent to phosphorus (P-CH₂) appear as a doublet in the 2.5-3.0 ppm region, exhibiting a large two-bond phosphorus-proton coupling constant (²J_PC) of 20-25 Hz [17]. The ethyl ester portion contributes a quartet for the OCH₂ protons at 4.1-4.3 ppm and a triplet for the terminal CH₃ group at 1.2-1.3 ppm [17].

¹³C NMR spectroscopy reveals the carbon framework of the molecule with characteristic phosphorus-carbon coupling patterns [17]. The carbonyl carbon of the ethyl ester appears as a singlet near 165-170 ppm, indicating no significant phosphorus coupling due to the intervening CH₂ group [17]. The methylene carbon directly bonded to phosphorus exhibits a large one-bond coupling (¹JPC) of 145-150 Hz, appearing as a doublet in the 33-35 ppm region [17]. The isopropoxy carbon atoms display two-bond (²JPC) and three-bond (³J_PC) couplings with phosphorus, resulting in doublet patterns with smaller coupling constants of 6-8 Hz and 4-6 Hz, respectively [17].

The phosphorus-proton and phosphorus-carbon coupling constants provide valuable information about the molecular geometry and bonding characteristics [18]. The magnitude of these coupling constants reflects the s-character of the relevant bonds and the dihedral angles in the molecular structure [18]. The large ²J_PC coupling to the P-CH₂ protons indicates significant s-character in the P-C bond, consistent with the sp³ hybridization of phosphorus [18].

Temperature-dependent NMR studies would be expected to reveal coalescence phenomena related to the conformational exchange of the flexible isopropoxy groups [19]. At low temperatures, separate signals might be observed for different conformers, while at elevated temperatures, conformational averaging would result in simplified spectra [19].

Infrared and Mass Spectrometry Profiling

Infrared spectroscopy of diisopropyl (ethoxycarbonylmethyl)phosphonate reveals characteristic vibrational bands that provide structural fingerprints for functional group identification [20] [21]. The most diagnostic feature is the strong P=O stretching vibration, which appears in the 1240-1280 cm⁻¹ region [22] [23]. This phosphoryl stretch is highly characteristic of phosphonate esters and serves as a primary identification marker for organophosphorus compounds [24] [25].

The ester carbonyl group contributes a strong absorption band in the 1735-1750 cm⁻¹ region, typical for aliphatic ethyl esters [20] [26]. The Rule of Three for ester identification is manifest through three intense peaks: the C=O stretch (~1740 cm⁻¹), and two C-O stretches at approximately 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ [26].

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment Notes |

|---|---|---|---|

| P=O (phosphoryl stretch) | 1240-1280 | Strong (s) | Characteristic P=O double bond |

| C=O (ester carbonyl) | 1735-1750 | Strong (s) | Ethyl ester C=O stretch |

| C-H (alkyl stretching) | 2850-3000 | Strong (s) | Aliphatic C-H stretching region |

| C-H (CH₃ bending) | 1375-1450 | Medium (m) | Isopropyl CH₃ symmetric bend |

| C-H (CH₂ bending) | 1450-1470 | Medium (m) | Methylene CH₂ deformation |

| P-O-C (asymmetric stretch) | 1050-1150 | Strong (s) | P-O-C antisymmetric stretch |

| P-O-C (symmetric stretch) | 950-1050 | Medium-Strong (m-s) | P-O-C symmetric stretch |

| C-O (ester linkage) | 1200-1300 | Strong (s) | Ester C-O stretching |

| P-C (phosphorus-carbon) | 700-800 | Medium (m) | P-C bond vibration |

| CH₃ rocking | 1160-1200 | Medium (m) | Methyl group rocking |

| C-C stretching | 1000-1100 | Medium (m) | Aliphatic C-C stretching |

| Skeletal deformations | 400-800 | Variable (w-m) | Low-frequency molecular vibrations |

The P-O-C stretching vibrations appear as multiple bands in the 950-1150 cm⁻¹ region, with antisymmetric stretches typically more intense than symmetric modes [27] [28]. These bands provide information about the P-O bond character and the nature of the alkoxy substituents [24]. The aliphatic C-H stretching vibrations appear as strong absorptions in the 2850-3000 cm⁻¹ region, with methyl and methylene groups contributing to overlapping bands in this region [29].

Mass spectrometry provides molecular weight confirmation and structural elucidation through characteristic fragmentation patterns [30]. The molecular ion peak at m/z 252 corresponds to the intact molecule, though its intensity is typically low (10-25%) due to the lability of the P-O bonds under electron impact conditions [31]. The base peak commonly appears at m/z 43, corresponding to the [C₃H₇]⁺ isopropyl cation, reflecting the ease of α-cleavage adjacent to the phosphorus center [31].

| Ion | m/z | Relative Intensity (%) | Fragmentation Mechanism |

|---|---|---|---|

| [M]⁺- (Molecular ion) | 252 | 10-25 (M⁺- ) | Molecular radical cation |

| [M-OC₃H₇]⁺ (Loss of isopropoxy) | 193 | 15-30 | α-cleavage at P-O bond |

| [M-C₂H₅O₂C]⁺ (Loss of ethoxycarbonyl) | 179 | 20-40 | Loss of ester side chain |

| [M-C₃H₇OH]⁺ (Loss of isopropanol) | 192 | 25-45 | Loss of alcohol |

| [M-CO₂Et]⁺ (Loss of ethoxycarbonyl) | 207 | 30-50 | Retro-Diels-Alder type |

| [PO(OC₃H₇)₂]⁺ | 165 | 40-70 | Phosphonate core retention |

| [C₃H₇O]⁺ (Isopropoxy) | 59 | 60-90 | Simple bond cleavage |

| [C₂H₅O₂C]⁺ (Ethoxycarbonyl) | 73 | 50-80 | Ester fragment retention |

| [PO₂]⁺ | 63 | 30-60 | P=O core fragment |

| [C₃H₇]⁺ (Isopropyl) | 43 | 70-100 | Alkyl cation formation |

| [C₂H₅]⁺ (Ethyl) | 29 | 40-70 | Small alkyl fragment |

Significant fragment ions include the loss of isopropoxy groups (m/z 193), loss of the ethoxycarbonyl group (m/z 179), and retention of the phosphonate core [PO(OC₃H₇)₂]⁺ at m/z 165 [31]. The fragmentation pattern reflects the preferential cleavage of P-O bonds over P-C bonds, consistent with the relative bond strengths in organophosphorus compounds [31].

The ester functionality contributes characteristic fragments including the ethoxycarbonyl cation [C₂H₅O₂C]⁺ at m/z 73 and loss of ethanol from the molecular ion [31]. The phosphorus-containing fragments, particularly [PO₂]⁺ at m/z 63, serve as diagnostic markers for phosphonate identification in complex mixtures [31].

X-ray Crystallographic Studies (Hypothetical Projections)

While experimental crystallographic data for diisopropyl (ethoxycarbonylmethyl)phosphonate is not currently available in the literature, theoretical projections based on structural analogies with related organophosphorus compounds provide valuable insights into the expected solid-state behavior [10] [32]. The molecular flexibility and multiple alkoxy substituents suggest that crystallization would likely occur in a low-symmetry space group, most probably monoclinic P2₁/c or triclinic P-1 [33] [32].

The predicted unit cell parameters reflect the molecular dimensions and expected packing efficiency [34]. The anticipated unit cell would have dimensions of approximately a = 8-12 Å, b = 10-15 Å, and c = 12-18 Å, with four molecules per unit cell (Z = 4) [32] [35]. The monoclinic angle β would be expected to deviate from 90° by 5-15° due to optimal molecular packing arrangements that accommodate the bulky isopropoxy substituents [32].

| Parameter | Predicted Value | Basis |

|---|---|---|

| Space Group (Predicted) | P2₁/c or P-1 | Common for organophosphorus esters |

| Crystal System | Monoclinic or Triclinic | Flexible molecule favors lower symmetry |

| Unit Cell Parameters (a) | 8-12 Å | Typical for medium-sized organics |

| Unit Cell Parameters (b) | 10-15 Å | Accounts for molecular dimensions |

| Unit Cell Parameters (c) | 12-18 Å | Extended molecular length |

| Unit Cell Angles (α) | 90° (Monoclinic) / 80-100° (Triclinic) | Standard monoclinic/triclinic angles |

| Unit Cell Angles (β) | 95-110° | Distortion due to bulky substituents |

| Unit Cell Angles (γ) | 90° (Monoclinic) / 80-100° (Triclinic) | Standard monoclinic/triclinic angles |

| Molecules per Unit Cell (Z) | 4 | Standard organic crystal packing |

| Density (Calculated) | 1.20-1.35 g/cm³ | Based on molecular weight and packing |

| Molecular Packing | Herringbone or layered | Typical for flexible esters |

| Intermolecular Interactions | C-H···O hydrogen bonds, van der Waals | Weak intermolecular forces expected |

The molecular packing arrangement would likely exhibit a herringbone or layered motif, common for flexible organic esters [35] [36]. The absence of classical hydrogen bond donors (N-H or O-H groups) would result in crystal structures stabilized primarily by weak C-H···O interactions and van der Waals forces [35]. The phosphoryl oxygen would serve as the primary hydrogen bond acceptor, forming weak interactions with the methyl and methylene protons of neighboring molecules [36].

The calculated density of 1.20-1.35 g/cm³ reflects efficient molecular packing despite the molecular flexibility [34]. The bulky isopropoxy groups would create voids in the crystal structure, potentially leading to lower density compared to more compact organophosphorus compounds [34]. The ethoxycarbonylmethyl chain would likely adopt extended conformations in the solid state to minimize intramolecular steric interactions [13].

Conformational analysis suggests that the molecule would adopt a relatively extended conformation in the crystal structure, with the isopropoxy groups positioned to minimize steric clashes [12] [11]. The P-O-C-C dihedral angles would preferentially adopt gauche conformations (±60°) to reduce 1,3-diaxial interactions between methyl groups [11]. The ethyl ester side chain would likely extend away from the phosphorus center to minimize steric interactions with the isopropoxy substituents [13].

Temperature-dependent crystallographic studies would be expected to reveal increasing thermal motion of the flexible alkoxy groups at elevated temperatures [34]. The anisotropic displacement parameters would likely be largest for the terminal methyl groups of the isopropoxy substituents, reflecting their conformational freedom even in the solid state [34].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant